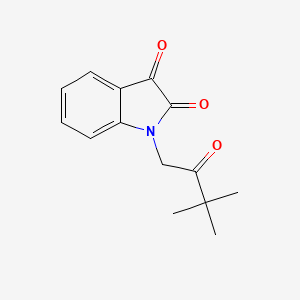

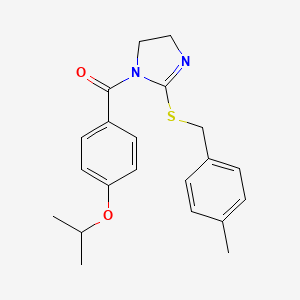

1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione, also known as 1-methyl-3,3-dimethyl-2-oxobutyl-1H-indole-2,3-dione, is an organic compound belonging to the indole class of compounds. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : Indole derivatives, including 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione, are pivotal in synthesizing a broad array of heterocyclic compounds. These molecules serve as foundational building blocks for creating diverse N-heterocycles through various chemical reactions. The synthesis methods involve Pfitzinger, ring-opening, and ring expansion reactions, highlighting the compound's versatility in organic synthesis (Sadeghian & Bayat, 2022).

Advances in Indole Chemistry : Research on indole synthesis has led to innovative methods for constructing these molecules, essential for developing pharmaceuticals and materials science. The classification of indole synthesis strategies provides a comprehensive framework for understanding and expanding the chemistry of indoles, including the utility of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione derivatives (Taber & Tirunahari, 2011).

Biological Activities and Applications

Bioactivity of Isatin Derivatives : Isatin and its analogs, closely related to the compound , exhibit a wide range of biological activities. These include antimicrobial, anticancer, antiviral, and anticonvulsant properties, underscoring the potential for these compounds in therapeutic applications. The synthesis and derivatization of isatin-based compounds have led to the development of drugs with significant clinical relevance (Mathur & Nain, 2014).

Pharmacological Significance of Indole Derivatives : The pharmacological significance of indole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, has been extensively researched. These compounds' ability to modulate biological pathways offers insights into developing new therapeutic agents. The review of synthesis and biological significance provides a foundation for future drug discovery and development projects (Chauhan et al., 2020).

properties

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)13(15)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBSDZGSYIVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione | |

CAS RN |

214417-82-0 |

Source

|

| Record name | 1-(3,3-Dimethyl-2-oxobutyl)indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954U53UV4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

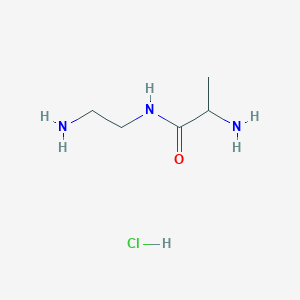

![[1-(Dimethylamino)cyclobutyl]methanesulfonamide](/img/structure/B2478250.png)

![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)

![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)

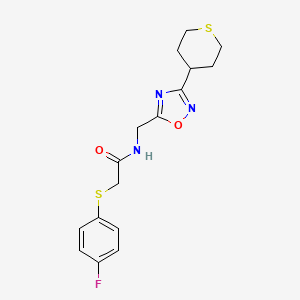

![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)

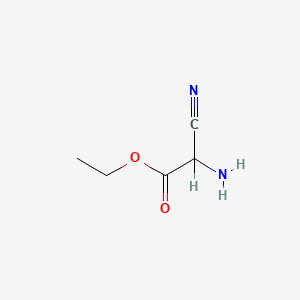

![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)